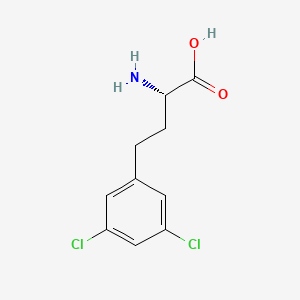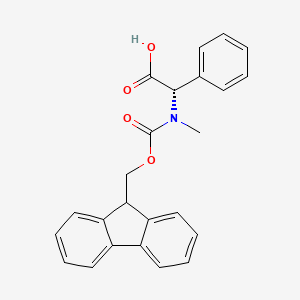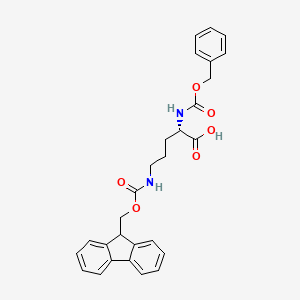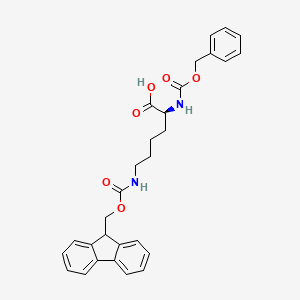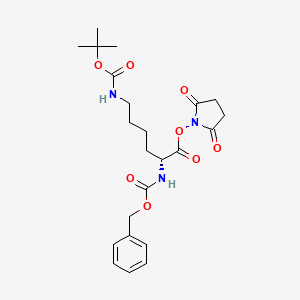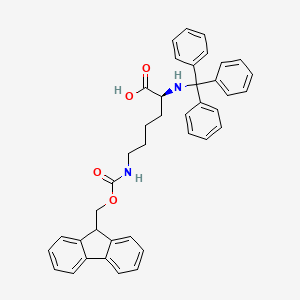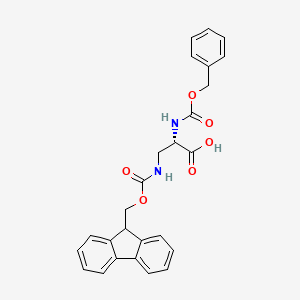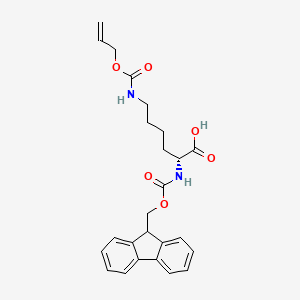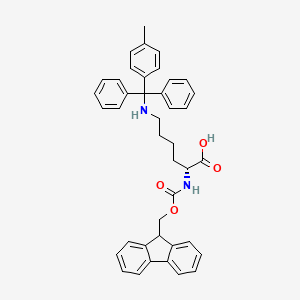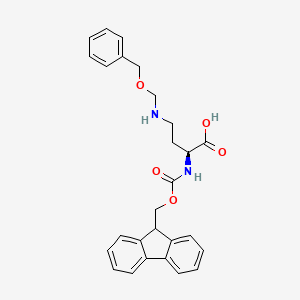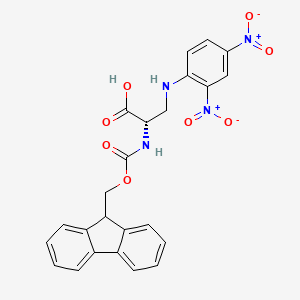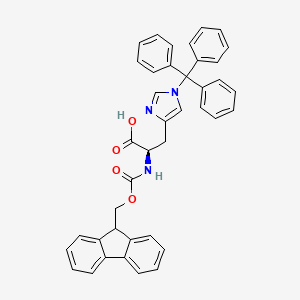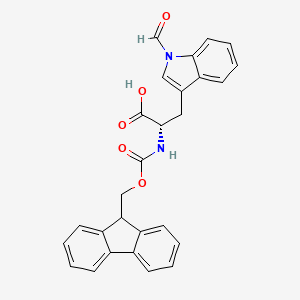
Fmoc-Trp(For)-OH
Descripción general
Descripción
Fmoc-Trp(For)-OH, also known as 9-fluorenylmethyloxycarbonyl-tryptophan(formyl)-hydroxide, is a derivative of the amino acid tryptophan. It is commonly used in solid-phase peptide synthesis, a method for constructing peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin. The Fmoc group serves as a temporary protecting group for the amino group, while the formyl group protects the side chain of tryptophan.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Trp(For)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of tryptophan residues with protected side chains, facilitating the study of peptide structure and function.
Biology
In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
The compound is used in the development of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and peptide vaccines.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents.
Mecanismo De Acción
Target of action
The primary target of Fmoc-Trp(For)-OH in peptide synthesis is the amino group of the next amino acid or peptide fragment to be added to the growing peptide chain .
Mode of action
This compound, like other Fmoc-amino acids, is used in the Fmoc/tBu methodology of solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino group during the synthesis. It is base-labile, meaning it can be removed under basic conditions, freeing the amino group for the formation of a peptide bond with the next amino acid .
Result of action
The primary result of the action of this compound in peptide synthesis is the addition of the Trp(For) amino acid to the growing peptide chain .
Action environment
The action of this compound is influenced by the conditions of the peptide synthesis, including the pH, temperature, and the presence of other reagents. The Fmoc group is stable under acidic conditions but can be removed under basic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Trp(For)-OH typically involves the protection of the amino and side chain groups of tryptophan. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting tryptophan with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The formyl group is then introduced to protect the indole side chain of tryptophan. This can be done by reacting the Fmoc-protected tryptophan with formic acid and a dehydrating agent like dicyclohexylcarbodiimide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient and reproducible synthesis of the compound. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Trp(For)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the formyl group can be removed under acidic conditions.
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides, facilitated by coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for formyl removal.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for amide bond formation.
Major Products
The major products formed from these reactions include peptides with specific sequences, where this compound is incorporated at desired positions. The removal of protecting groups yields the free amino acid or peptide.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Trp(Boc)-OH: Another tryptophan derivative with a tert-butoxycarbonyl protecting group on the side chain.
Fmoc-Trp(Trt)-OH: A derivative with a trityl protecting group on the side chain.
Uniqueness
Fmoc-Trp(For)-OH is unique due to its formyl protecting group, which offers specific advantages in certain synthetic applications. The formyl group is more labile under acidic conditions compared to other protecting groups, allowing for selective deprotection strategies.
Conclusion
This compound is a versatile compound used extensively in peptide synthesis. Its unique protecting groups facilitate the construction of complex peptides and proteins, making it invaluable in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBHNFTUFSVYOJ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C5=CC=CC=C54)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718538 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152338-45-9 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


